Cas no 1248046-13-0 (1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- )
![1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- structure](https://ja.kuujia.com/scimg/cas/1248046-13-0x500.png)
1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-1,2,4-triazole (ACI)
- 1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl-
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- インチ: 1S/C11H12BrN3/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(12)6-10/h3-6H,7H2,1-2H3
- InChIKey: HCANVLYJNHMPFU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CN2C(C)=NC(C)=N2)C=CC=1
1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379487-1.0g |
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-1,2,4-triazole |
1248046-13-0 | 1.0g |
$492.0 | 2023-03-02 | ||
Enamine | EN300-379487-5.0g |
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-1,2,4-triazole |
1248046-13-0 | 5.0g |
$1291.0 | 2023-03-02 | ||
Enamine | EN300-379487-10.0g |
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-1,2,4-triazole |
1248046-13-0 | 10.0g |
$1623.0 | 2023-03-02 | ||
Enamine | EN300-379487-2.5g |
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-1,2,4-triazole |
1248046-13-0 | 2.5g |
$1020.0 | 2023-03-02 |
1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- に関する追加情報
1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl
The compound 1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl (CAS No. 1248046-13-0) is a heterocyclic aromatic compound with a triazole ring system. This molecule is of significant interest in various fields of chemistry due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and materials science. The triazole ring system is a five-membered ring containing three nitrogen atoms and two carbon atoms, which contributes to its stability and reactivity under different chemical conditions.
The triazole core of this compound is a well-known scaffold in medicinal chemistry. It is often used as a building block for designing bioactive molecules due to its ability to form hydrogen bonds and participate in various non-covalent interactions. The presence of the 3-bromophenylmethyl group attached to the triazole ring introduces additional electronic and steric effects, which can influence the compound's pharmacokinetic properties and biological activity.
Recent studies have highlighted the potential of 1H-1,2,4-Triazole derivatives in the development of novel antibacterial agents. Researchers have found that certain triazole-containing compounds exhibit potent activity against multidrug-resistant bacterial strains. The bromophenylmethyl substituent in this compound may play a crucial role in enhancing its antimicrobial properties by modulating the interaction with bacterial cell membranes.
In addition to its biological applications, this compound has also been explored for its potential use in advanced materials. The triazole moiety has been reported to form stable coordination complexes with metal ions, making it a promising candidate for designing metal-organic frameworks (MOFs) and other porous materials. These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of 1H-1,2,4-Triazole derivatives typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds. For instance, the use of transition metal catalysts has been shown to significantly accelerate the formation of the triazole ring system while maintaining high stereochemical fidelity.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into the molecular orbital structure of 1H-1,2,4-Triazole derivatives, which are critical for predicting their reactivity under different chemical environments.
In conclusion, 1H-1,2,4-Triazole derivatives, including CAS No. 1248046-13-0, represent a class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new potentials for these molecules in drug discovery and material science.
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